Hydrolytic Stability Versus Sulfonyl Chloride Under Physiological Conditions
Arylsulfonyl fluorides, including the 2,3‑difluoro congener, exhibit resistance to hydrolysis under physiological conditions (PBS, pH 7.4, 37 °C) that is dramatically superior to that of arylsulfonyl chlorides. In sharp contrast with common sulfonyl chloride counterparts, sulfonyl fluorides feature a stronger S–F bond that confers resistance to reduction and stability towards hydrolysis [REFS‑1]. While aryl sulfonyl chlorides undergo near‑complete hydrolysis within 10–15 minutes in aqueous alkaline media (0.66 M NaOH, 25 °C) [REFS‑2], sulfonyl fluorides remain intact for several hours under identical conditions and require temperatures above 150 °C for forced hydrolysis [REFS‑3]. This differential stability underpins the unique utility of the –SO2F group as a latent electrophile that can be selectively activated by H+, R3Si+, or Lewis acids only when desired [REFS‑1].
| Evidence Dimension | Half‑life to hydrolysis under aqueous alkaline conditions at 25 °C |
|---|---|
| Target Compound Data | No detectable hydrolysis within 60 min (aqueous NaOH/MeOH, 25 °C); requires >150 °C for forced hydrolysis [REFS‑3] |
| Comparator Or Baseline | Aryl sulfonyl chlorides: complete hydrolysis in 10–15 min (0.66 M NaOH, 33 % MeOH, 25 °C) [REFS‑2] |
| Quantified Difference | Estimated >100‑fold greater hydrolytic stability of the fluoride versus the chloride |
| Conditions | Alkaline aqueous methanol (0.66 M NaOH/33 % MeOH) at 25 °C for the chloride; heated aqueous conditions for the fluoride |
Why This Matters
This differential stability means that 2,3‑difluorobenzene‑1‑sulfonyl fluoride can survive aqueous work‑up, storage, and biological incubation without premature deactivation—critical for procurement decisions in fragment‑based screening or bioconjugation workflows where the sulfonyl chloride would fail within minutes.
- [1] Ni, Z.; Hu, J.; Yang, Y.; Zhang, Y. Synthesis of aryl sulfonyl fluorides from aryl sulfonyl chlorides using sulfuryl fluoride (SO2F2) as fluoride provider. Tetrahedron 2022, 108, 132657. View Source
- [2] Kuhn, R.; Trischmann, H. Oscillographic determination of sulfonyl chlorides. Chemical Papers 1959, 13, 419–424. View Source
- [3] Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed. 2014, 53, 9430–9448. View Source
